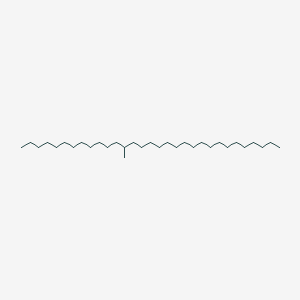
13-Methylhentriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Methylhentriacontane is a chemical compound with the molecular formula C32H66 . It has a molecular weight of 450.8664 . The IUPAC Standard InChI for 13-Methylhentriacontane is InChI=1S/C32H66/c1-4-6-8-10-12-14-16-17-18-19-20-21-23-25-27-29-31-32(3)30-28-26-24-22-15-13-11-9-7-5-2/h32H,4-31H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of 13-Methylhentriacontane consists of 32 carbon atoms and 66 hydrogen atoms . The IUPAC Standard InChIKey for 13-Methylhentriacontane is YABDGBBPSIKJMX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
13-Methylhentriacontane has a molecular weight of 450.8664 . The average mass is 450.866 Da and the monoisotopic mass is 450.516449 Da .Aplicaciones Científicas De Investigación
Host-Seeking Stimulant in Parasitic Relationships
13-Methylhentriacontane has been identified as a significant component in the feces and larvae of the corn earworm, Heliothis zea. This chemical triggers the host-seeking response of the parasite Microplitis croceipes. It plays a critical role in mediating complex host-parasite relations and has potential applications in enhancing the use of parasites for insect control (Jones et al., 1971).
Synthesis of Chiral Hydrocarbons
A method to prepare chiral hydrocarbon semiochemicals, including 13-methylhentriacontane, has been developed using configurationally pure α-methylalkanoic acids. This synthesis approach is broadly applicable in asymmetric synthesis and produces compounds like 13-methylhentriacontane with high configurational purity, previously identified as a kairomone of the corn earworm (Sonnet, 1984).
Identified in Black Sea Sediments
Novel C32-C36 polymethylhentriacontenes, including 13-methylhentriacontane, have been identified in Black Sea sediments. These compounds indicate a biosynthetic pathway by photoautotrophs and provide insights into the biochemical processes in marine ecosystems (Damsté et al., 1995).
In Biochemical and Molecular Research
13-Methylhentriacontane's isotopes and derivatives are used in various biochemical and molecular studies. For instance, 13C labeling techniques involving similar compounds have been applied to study the chemical modifications of biomolecules, enzymatic reactions, and the interaction between nucleic acids and biologically active agents in living cells (Chang & Lee, 1981).
Response of Parasitoids to Stereoisomers
Research on the responses of Microplitis croceipes and Microplitis demolitor to the R and S stereoisomers of 13-methylhentriacontane has shown that both parasitoids respond similarly to these isomers. This finding contributes to the understanding of parasitoid behavior and can have implications for biological control strategies (Lewis, Sonnet & Nordlund, 1988).
Direcciones Futuras
One of the relevant papers retrieved mentions the use of 13-Methylhentriacontane in the study of cuticular hydrocarbon profiles of Aedes aegypti, a mosquito species. The study found a relationship between physiological events that occur during the reproductive process of Ae. aegypti and variation in the cuticular hydrocarbon profile, which might help to identify populations of high epidemiological risk . This suggests that 13-Methylhentriacontane could have potential applications in the field of entomology and disease control.
Propiedades
IUPAC Name |
13-methylhentriacontane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H66/c1-4-6-8-10-12-14-16-17-18-19-20-21-23-25-27-29-31-32(3)30-28-26-24-22-15-13-11-9-7-5-2/h32H,4-31H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABDGBBPSIKJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3260400.png)
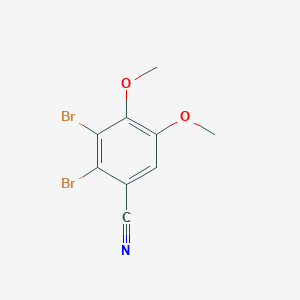
![[1-(4-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3260417.png)
![(4-Bromophenyl)-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3260421.png)

![2-phenoxy-N-[4-[2-[(2-phenoxybenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B3260448.png)

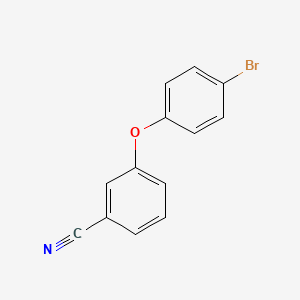
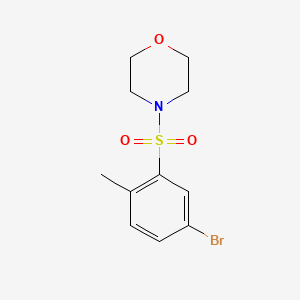
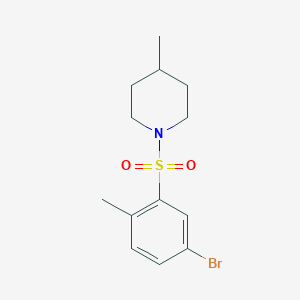



![1-[(4-chlorophenyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol](/img/structure/B3260502.png)